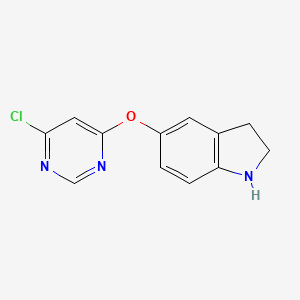
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole is a synthetic organic compound that features a pyrimidine ring substituted with a chlorine atom and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized starting from 4,6-dichloropyrimidine.
Coupling with Indole: The pyrimidine derivative is then coupled with an indole moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrimidine derivatives, while oxidation and reduction can lead to modified indole structures.
Scientific Research Applications
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, which can provide insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of the target compound, known for its reactivity with nucleophiles.
4-Amino-6-chloropyrimidine:
Uniqueness
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole is unique due to the combination of the pyrimidine and indole moieties, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored biological activities.
Properties
Molecular Formula |
C12H10ClN3O |
|---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
5-(6-chloropyrimidin-4-yl)oxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H10ClN3O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-2,5-7,14H,3-4H2 |
InChI Key |
PNWKSVBKVFXDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)OC3=CC(=NC=N3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
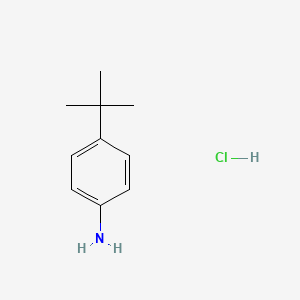
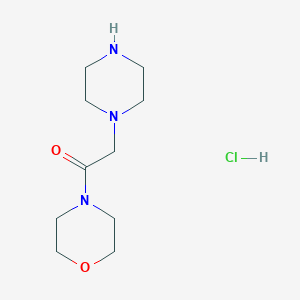
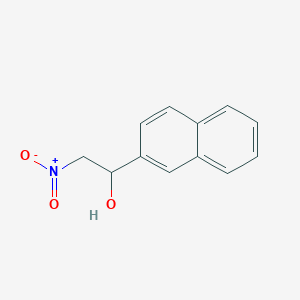
![2-[(2-Chloro-4-nitrophenoxy)methyl]benzonitrile](/img/structure/B8425472.png)
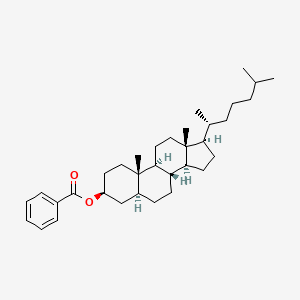
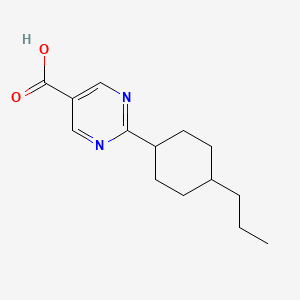
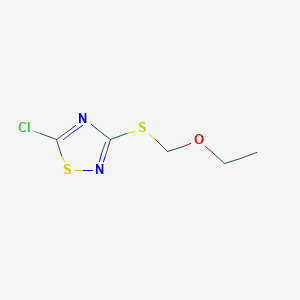
![tert-butyl N-[[4-(hydrazinecarbonyl)phenyl]methyl]-N-methyl-carbamate](/img/structure/B8425481.png)
![5-Hydroxy-2-[(4-methylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B8425485.png)
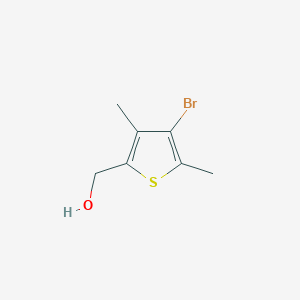
![4-[Methyl(propan-2-yl)amino]but-2-enoic acid](/img/structure/B8425503.png)
![[3-(4-Chlorophenyl)-[1,2,4]thiadiazol-5-yl]-methanol](/img/structure/B8425508.png)
![3-Fluoro-4-[(oxolan-3-yl)carbonyl]pyridine](/img/structure/B8425522.png)

